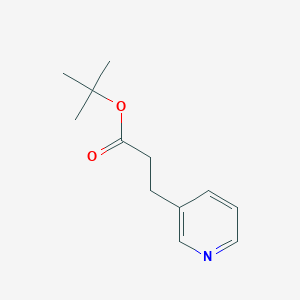
3-(3-Pyridinyl)-propanoic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Pyridinyl)-propanoic acid tert-butyl ester, also known as 3-PPA-TBE, is an organic compound commonly used in scientific research. It is a tert-butyl ester of 3-(3-pyridinyl)-propanoic acid, a derivative of pyridine with a carboxylic acid group. 3-PPA-TBE is a versatile compound with applications in a variety of scientific fields, including biochemistry, pharmacology, and molecular biology.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(3-Pyridinyl)-propanoic acid tert-butyl ester involves the reaction of 3-pyridinecarboxaldehyde with malonic acid in the presence of a base to form 3-(3-pyridinyl)propanoic acid. The resulting acid is then esterified with tert-butyl alcohol using a condensation reaction to form the final product.
Starting Materials
3-pyridinecarboxaldehyde, malonic acid, base, tert-butyl alcohol
Reaction
Step 1: React 3-pyridinecarboxaldehyde with malonic acid in the presence of a base to form 3-(3-pyridinyl)propanoic acid., Step 2: Esterify the resulting acid with tert-butyl alcohol using a condensation reaction to form 3-(3-Pyridinyl)-propanoic acid tert-butyl ester.
Wissenschaftliche Forschungsanwendungen
3-(3-Pyridinyl)-propanoic acid tert-butyl ester is an important compound in scientific research, with applications in a variety of fields. In biochemistry, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In pharmacology, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is used as a substrate for the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In molecular biology, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is used as a substrate for the enzyme DNA polymerase, which is involved in the replication of DNA.
Wirkmechanismus
The mechanism of action of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is dependent on the enzyme to which it binds. For example, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to acetylcholinesterase, it inhibits the enzyme’s activity, resulting in the accumulation of acetylcholine in the synaptic cleft. This increased concentration of acetylcholine leads to an increased response of the post-synaptic neuron. Similarly, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to cyclooxygenase-2, it inhibits the enzyme’s activity, resulting in the decreased production of prostaglandins. Finally, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to DNA polymerase, it inhibits the enzyme’s activity, resulting in the decreased replication of DNA.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester depend on the enzyme to which it binds. For example, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to acetylcholinesterase, it can lead to an increased response of the post-synaptic neuron, resulting in increased muscle contraction and increased alertness. Similarly, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to cyclooxygenase-2, it can lead to decreased production of prostaglandins, resulting in decreased inflammation and decreased pain. Finally, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to DNA polymerase, it can lead to decreased replication of DNA, resulting in decreased cell growth and decreased cell division.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-Pyridinyl)-propanoic acid tert-butyl ester in lab experiments include its low cost, its ease of synthesis, and its wide range of applications. However, there are some limitations to its use in lab experiments. For example, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester can be toxic if not handled properly, and it can be difficult to obtain in large quantities. Additionally, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is not always stable in solution, and it can be difficult to store for long periods of time.
Zukünftige Richtungen
The future directions for 3-(3-Pyridinyl)-propanoic acid tert-butyl ester research include exploring its potential applications in other scientific fields, such as organic chemistry and biotechnology. Additionally, further research could be done to improve the synthesis of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester, as well as its stability in solution and storage. Finally, further research could be done to explore the potential therapeutic applications of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester, such as its potential to treat neurological disorders, pain, and inflammation.
Eigenschaften
IUPAC Name |
tert-butyl 3-pyridin-3-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDNVUYQNXARMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(pyridin-3-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

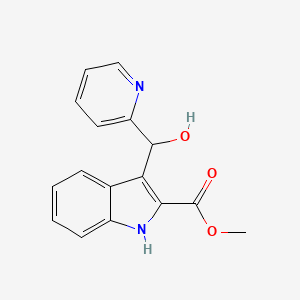
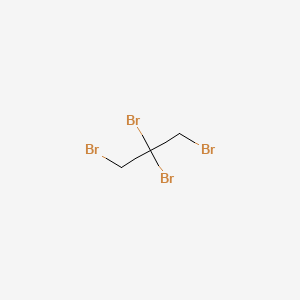
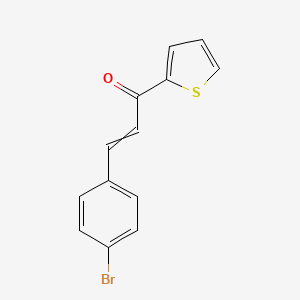
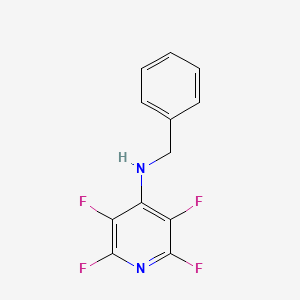

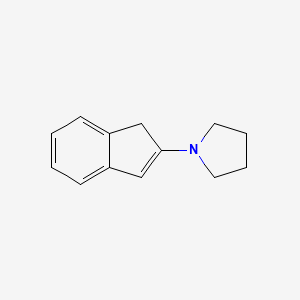
![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)
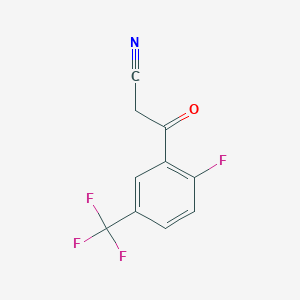
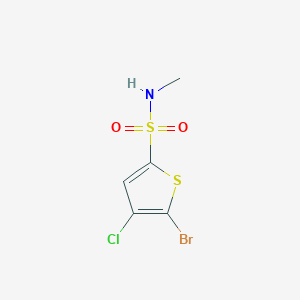
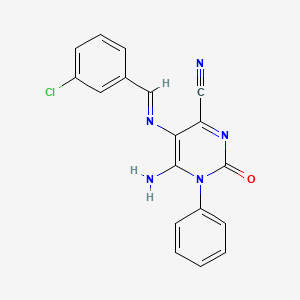
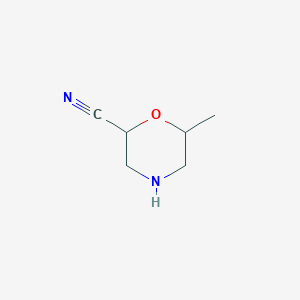
![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)
![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)
